[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone
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Description
[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C30H32N2O3S and its molecular weight is 500.7g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Properties
Furopyridine III exhibits fluorescent properties . Researchers have investigated its fluorescence behavior, which could be valuable for applications in imaging, sensors, and optoelectronic devices. Understanding its emission spectra and quantum yield is crucial for optimizing its use in these areas .
Antimicrobial Studies
While Furopyridine III and its heterocyclic derivatives (I and II) showed no significant antimicrobial activity against bacterial or fungal strains, understanding their behavior is essential. Investigating their interactions with microbial cells and mechanisms of action may provide insights into novel antimicrobial strategies .
Antioxidant Activity
The compound exhibits weak to moderate antioxidant activity compared to reference compounds. Antioxidants play a critical role in preventing oxidative damage linked to diseases such as cancer and aging. Further studies could explore its potential as an antioxidant agent .
Pharmacological Relevance
Heterocyclic compounds containing the furo[2,3-b]pyridine scaffold are of interest due to their pharmacological activities. Furopyridine derivatives may serve as core structural units in drug design. Researchers have explored their potential in various therapeutic areas .
Free Radical Scavenging
Given the compound’s antioxidant activity, it may act as a free radical scavenger. Investigating its ability to neutralize reactive oxygen species (ROS) could contribute to understanding its health-related benefits .
Structural Insights
The crystal structure of Furopyridine III has been determined and analyzed. Its planar furopyridine ring, intramolecular hydrogen bonds, and intermolecular interactions provide valuable structural insights. Researchers can use this information for further design and modification .
properties
IUPAC Name |
[3-amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-30(2,3)19-10-15-23-22(16-19)24(17-6-11-20(34-4)12-7-17)25-26(31)28(36-29(25)32-23)27(33)18-8-13-21(35-5)14-9-18/h6-9,11-14,19H,10,15-16,31H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVXOXIWSSKJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)OC)N)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-6-tert-butyl-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methoxyphenyl)methanone |
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